Ethyl 3,5-dihydroxyhept-6-enoate

Description

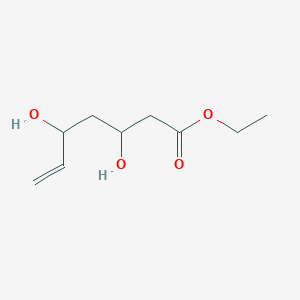

Ethyl 3,5-dihydroxyhept-6-enoate is a β,δ-dihydroxy ester with a seven-carbon backbone featuring an α,β-unsaturated double bond at the 6-position. This compound serves as a critical intermediate in synthesizing HMG-CoA reductase inhibitors (statins), which are widely used to manage hypercholesterolemia . Its structure includes two hydroxyl groups at positions 3 and 5 and an ethyl ester moiety, which influences solubility, stability, and reactivity during synthetic processes.

Properties

CAS No. |

114433-99-7 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl 3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C9H16O4/c1-3-7(10)5-8(11)6-9(12)13-4-2/h3,7-8,10-11H,1,4-6H2,2H3 |

InChI Key |

ZYOZFSCMERENNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC(C=C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Stereochemical Considerations

- Diastereomerism: this compound derivatives often exhibit erythro and threo diastereomers. For example, erythro-(E)-7-{pyrrolophthalazin-2-yl}-3,5-dihydroxyhept-6-enoate shows distinct NMR profiles compared to its threo counterpart, impacting pharmacological activity .

- Chirality : Rosuvastatin and Fluvastatin derivatives require specific (3R,5S) configurations for HMG-CoA reductase inhibition. Incorrect stereochemistry reduces potency .

Pharmacological and Regulatory Profiles

- Rosuvastatin Calcium : Official in USP, EP, and IP; formulated as a hygroscopic powder with 97–102% purity. Its ethyl ester precursor (CAS 851443-04-4) is critical for large-scale production .

- Fluvastatin Ethyl Ester: Classified as a degradation product; impurities are tightly controlled in pharmacopeial monographs .

Key Research Findings

Solubility and Stability: this compound’s hydrophilicity contrasts with the lipophilic nature of Fluvastatin and Rosuvastatin esters, which contain aromatic substituents. This affects their bioavailability and formulation strategies .

Industrial Challenges: Nissan Chemical Industries highlighted crystallization difficulties in synthesizing (E)-7-quinolinyl derivatives, necessitating solvent system optimizations .

Biological Activity: The 4-fluorophenyl and pyrimidine groups in Rosuvastatin enhance binding affinity to HMG-CoA reductase compared to simpler dihydroxyhept-enoate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.